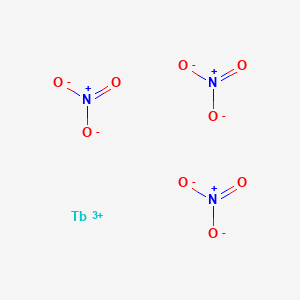
Tripentyl phosphite
概要
説明
Tripentyl phosphite is an organophosphorus compound . It consists of a phosphorus atom bonded to three phenyl groups . It serves as a versatile reagent in the synthesis of phosphorus ligands .
Synthesis Analysis
A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . With a total residence time of 20 s, the target product was prepared in a microreactor, and the reaction time was significantly shortened compared with standard single batch reaction conditions . The reactants could be employed in a stoichiometric ratio, making the reaction more efficient, economical, and environmentally friendly .
Molecular Structure Analysis
The molecular formula of Tripentyl phosphite is C15H33O3P . It has a molecular weight of 292.39 g/mol . The InChI string is InChI=1S/C15H33O3P/c1-4-7-10-13-16-19 (17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 .
Chemical Reactions Analysis
Triphenyl phosphite reacts with aldehydes and ketones to form phosphonates . It also serves as a source of P3+ that is less electrophilic than phosphorus trichloride . It can also act as a catalyst in the intermolecular addition reactions of sulfonamides to alkenes and conjugated dienes .
Physical And Chemical Properties Analysis
Tripentyl phosphite has a molecular weight of 292.39 g/mol . It has a XLogP3-AA of 5.5, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 15 . Its topological polar surface area is 27.7 Ų . It has a heavy atom count of 19 .
科学的研究の応用
High-Voltage Battery Cathodes
Tripentyl phosphite and its derivatives are investigated for their potential to stabilize high-voltage cathode-electrolyte interfaces in lithium-ion batteries . Specifically, they are used to enhance the cycling performance of Li/LNMO half cells at elevated temperatures. The additives facilitate lithium-ion transport at high charge/discharge rates and significantly improve storage performance.
Synthesis of Transition Metal Phosphide Nanoparticles
As a source of phosphorus, Tripentyl phosphite serves as a ligand in the synthesis of transition metal phosphide nanoparticles . This process typically involves a heating-up method, where the compound acts as a precursor, contributing phosphorus to form the desired nanoparticles.
Conversion of Alcohols to Alkyl Halides
In organic synthesis, Tripentyl phosphite is utilized to convert alcohols into alkyl halides . This transformation is crucial for various chemical syntheses, as alkyl halides are key intermediates in the production of a wide range of organic compounds.
Peptide Coupling Agent
Tripentyl phosphite finds application as a peptide coupling agent . It facilitates the formation of peptide bonds between amino acids, which is a fundamental step in the synthesis of peptides and proteins.
Low-Temperature Source of Singlet Oxygen
When combined with ozone, Tripentyl phosphite forms an adduct that can release singlet oxygen at low temperatures . This property is particularly useful in certain oxidation reactions where singlet oxygen acts as a reactive oxidant.
Continuous Flow Synthesis
A novel method for the rapid synthesis of Tripentyl phosphite and its derivatives has been developed in continuous flow . This technique significantly shortens reaction times compared to traditional batch reactions and allows for efficient, economical, and environmentally friendly production on a kilogram scale.
作用機序
Safety and Hazards
Tripentyl phosphite reacts with water and is an irritant to the skin, eyes, and respiratory tract . It may cause skin sensitization, and high concentrations may cause nervous system effects . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction .
将来の方向性
A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . This method provides many advantages such as simplified operation, the use of a theoretical dosage of PCl3, and short reaction time . This method shows high potential and versatility for future research and applications .
特性
IUPAC Name |
tripentyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O3P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWUIWZKLYGDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOP(OCCCCC)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546979 | |
| Record name | Tripentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripentyl phosphite | |
CAS RN |
1990-22-3 | |
| Record name | Phosphorous acid, tripentyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1990-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorous acid, tripentyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
